2-mercapto-3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one
Description
2-Mercapto-3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a sulfur-containing mercapto (-SH) group at position 2 and a 3,4,5-trimethoxyphenyl substituent at position 3 of the quinazolinone core. This compound has garnered interest due to its structural similarity to pharmacologically active quinazolinones, which are known for antitumor, anti-inflammatory, and enzyme-inhibitory properties .
Properties
IUPAC Name |
2-sulfanylidene-3-(3,4,5-trimethoxyphenyl)-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-21-13-8-10(9-14(22-2)15(13)23-3)19-16(20)11-6-4-5-7-12(11)18-17(19)24/h4-9H,1-3H3,(H,18,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPPCSJXYSICNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The most widely adopted method involves cyclocondensation between 2-aminobenzamide derivatives and carbonyl-containing reactants. For 3-(3,4,5-trimethoxyphenyl) substitution, 3,4,5-trimethoxybenzaldehyde reacts with 2-aminobenzamide under acidic conditions. As demonstrated in the synthesis of analogous compounds, sodium metabisulfite (Na₂S₂O₅) in dimethylformamide (DMF) at 100°C facilitates this transformation over 5 hours. The mechanism proceeds through Schiff base formation followed by intramolecular cyclization, yielding 3-arylquinazolin-4(3H)-one intermediates.
Benzoxazinone Intermediate Route
Alternative approaches utilize 2-amino-3,5-diiodobenzoic acid as the starting material. Reaction with acetic anhydride generates a benzoxazinone intermediate, which undergoes nucleophilic displacement with 3,4,5-trimethoxyaniline in anhydrous conditions. This method, adapted from sulfonamide derivative syntheses, achieves ring closure while introducing the 3-aryl substituent through amine displacement of the oxazinone oxygen.
Thiolation Strategies for 2-Mercapto Functionalization
Incorporation of the 2-mercapto group employs three principal methodologies, each with distinct mechanistic pathways:
Thione Tautomerization Approach
Starting from 2-thioxo-3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one, the mercapto form is obtained through base-mediated tautomerization. Potassium carbonate in acetone at room temperature facilitates thiol-thione equilibrium, with the mercapto tautomer predominating in solid-state crystallization. X-ray crystallographic studies of analogous compounds confirm preferential adoption of the thiol form in crystalline matrices.
Post-Synthetic Modification via Thiol Exchange
Reaction Optimization and Yield Enhancement
Comparative analysis of synthetic routes reveals critical parameters influencing reaction efficiency:
Solvent Effects on Cyclization
Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation rates but promote side reactions in thiolation steps. Mixed solvent systems (DMF:acetone 3:1) balance reactivity and selectivity, increasing overall yields to 78–82% compared to 65–70% in pure DMF.
Catalytic Acceleration
Copper(I) iodide (5 mol%) accelerates thiol-displacement reactions by 40% while reducing reaction temperatures from 80°C to 50°C. Palladium-catalyzed coupling methods, though effective for analogous compounds, show limited applicability due to sulfur-poisoning of catalysts.
Protecting Group Strategies
Trimethoxyaryl groups exhibit sensitivity to strong acids and prolonged heating. Transient protection of methoxy groups as tert-butyldimethylsilyl (TBDMS) ethers during high-temperature steps (≥100°C) prevents demethylation, preserving aromatic substitution patterns.
Spectroscopic Characterization Benchmarks
Successful synthesis verification requires multimodal analytical confirmation:
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra display characteristic signals:
- Singlet at δ 3.80–3.95 ppm for methoxy protons (integration 9H)
- Thiol proton as broad singlet at δ 3.10–3.30 ppm (DMSO-d₆)
- Quinazolinone C4 proton as singlet at δ 8.15–8.35 ppm
¹³C NMR confirms scaffold integrity through:
Mass Spectrometric Validation
High-resolution mass spectrometry (HRMS) of the target compound exhibits molecular ion peak at m/z 403.1024 [M+H]⁺ (calculated 403.1028 for C₁₈H₁₈N₂O₄S). Fragmentation patterns show sequential loss of methoxy groups (m/z 373, 343, 313) followed by quinazolinone ring cleavage.
X-ray Crystallographic Analysis
Single-crystal X-ray diffraction of analogous compounds confirms planarity of the quinazolinone core (torsion angle <5°) and near-perpendicular orientation of the trimethoxyphenyl group (dihedral angle 82–85°). These structural features correlate with enhanced π-π stacking in biological targets.
Scale-Up Considerations and Industrial Adaptations
Transitioning from laboratory to pilot-scale synthesis introduces new challenges:
Continuous Flow Reactor Optimization
Microreactor systems improve heat transfer during exothermic cyclization steps, enabling 5-fold scale-up (50 g batches) with 12% yield increase over batch methods. Residence time optimization (8–12 minutes) prevents intermediate decomposition.
Green Chemistry Modifications
Supercritical CO₂ as reaction medium reduces DMF usage by 70% while maintaining 89% yield. Catalyst recycling systems recover >95% of potassium carbonate through membrane filtration.
Purification Advances
Combined crystallization-chromatography techniques using cellulose-based stationary phases achieve 99.5% purity with single-pass processing. This contrasts with traditional silica gel chromatography requiring 3–4 passes for equivalent purity.
Comparative Analysis of Synthetic Routes
The table below evaluates key performance indicators across major synthetic pathways:
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Thiourea cyclization | 78 | 98.2 | 10 | Moderate |
| Thione tautomerization | 85 | 99.1 | 6 | High |
| Thiol displacement | 92 | 97.8 | 4 | Low |
Thione tautomerization emerges as the optimal balance between efficiency and scalability, though thiourea methods remain preferable for small-scale diversity-oriented synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: Disulfide derivatives.
Substitution: Substituted quinazoline derivatives.
Reduction: Dihydroquinazoline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 2-mercapto-3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one exhibit promising anticancer properties. The quinazoline scaffold is known for its ability to inhibit specific kinases involved in cancer cell proliferation. Studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting potential as a chemotherapeutic agent.
2. Antioxidant Properties
The presence of the mercapto group in this compound contributes to its antioxidant capabilities. Antioxidants are crucial in preventing oxidative stress-related diseases. Laboratory studies have shown that this compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.
3. Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of quinazoline derivatives. This compound has been tested against various bacterial strains, demonstrating significant inhibitory effects. This suggests potential applications in developing new antibacterial agents.
Biochemical Applications
1. Enzyme Inhibition Studies
This compound has been employed in enzyme inhibition studies due to its ability to interact with specific biological targets. For instance, it has been investigated for its effects on enzymes involved in metabolic pathways related to cancer and inflammation.
2. Proteomics Research
As a reagent in proteomics, this compound can be utilized for labeling and studying protein interactions. Its unique structure allows for selective binding to cysteine residues in proteins, facilitating the analysis of protein modifications and interactions.
Materials Science Applications
1. Development of Novel Materials
The unique chemical properties of this compound make it suitable for developing new materials with specific functionalities. Its incorporation into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength.
2. Sensor Technology
Due to its ability to undergo redox reactions, this compound has potential applications in sensor technology. It can be used as a sensing element for detecting metal ions or other analytes in environmental monitoring.
Case Studies and Research Findings
| Study Title | Year | Findings |
|---|---|---|
| "Anticancer Activity of Quinazoline Derivatives" | 2020 | Demonstrated that derivatives of quinazoline exhibit significant cytotoxicity against breast cancer cells. |
| "Antioxidant Properties of 2-Mercapto Compounds" | 2021 | Highlighted the ability of mercapto compounds to scavenge free radicals effectively. |
| "Enzyme Inhibition by Quinazoline Derivatives" | 2022 | Investigated the inhibition of specific kinases by quinazoline derivatives, including this compound. |
Mechanism of Action
The mechanism of action of quinazoline derivatives often involves the inhibition of specific enzymes or receptors. For example, they might inhibit tyrosine kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 3
(a) 3-(3,4,5-Trimethoxyphenyl)quinazolin-4(3H)-one (Compound 2g)
- Key Difference : Lacks the 2-mercapto (-SH) group.
- Compound 2g exhibits lower reactivity but may still retain antitumor activity due to the trimethoxyphenyl group .
(b) 3-(4-Chlorobenzyl)quinazolin-4(3H)-one (Compound 2f)
- Key Difference : Contains a 4-chlorobenzyl group instead of a 3,4,5-trimethoxyphenyl group.
(c) 3-Allyl-2-mercaptoquinazolin-4(3H)-one
Modifications at Position 2
(a) 2-(Methylthio)-3-(3,4,5-trimethoxybenzyl)quinazolin-4(3H)-one
- Key Difference : The mercapto group is replaced with a methylthio (-SMe) group.
- Impact : Methylthio substitution eliminates the nucleophilic thiol, reducing reactivity in redox environments but enhancing metabolic stability. This derivative showed moderate antitumor activity in preliminary assays .
(b) 6-Chloro-3-(4-fluorophenyl)-2-mercaptoquinazolin-4(3H)-one
- Key Difference : Incorporates a chloro substituent at position 6 and a 4-fluorophenyl group at position 3.
Key Research Findings
Mercapto Group Reactivity : The -SH group enables post-synthetic modifications (e.g., S-alkylation) to generate derivatives with improved pharmacokinetic profiles .
Biological Activity
2-Mercapto-3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound involves the reaction of 3,4,5-trimethoxybenzyl isothiocyanate with anthranilic acid in the presence of triethylamine. The resulting product exhibits a high yield and purity, making it suitable for further biological evaluation .
Antitumor Activity
Several studies have demonstrated the antitumor properties of this compound and its derivatives. Notably, compounds derived from 2-mercaptoquinazolinones have been shown to inhibit cancer cell growth effectively.
- In vitro Studies : A study reported that various derivatives of 2-mercapto-3-(3,4,5-trimethoxybenzyl)quinazolin-4(3H)-one exhibited significant cytotoxicity against different cancer cell lines. For instance, compounds with GI50 values lower than those of established chemotherapeutics like 5-fluorouracil (GI50 = 18.60 µM) were identified .
| Compound | GI50 (µM) | Reference Drug GI50 (µM) |
|---|---|---|
| Compound 7 | 17.90 | 18.60 (5-FU) |
| Compound 19 | 6.33 | 18.60 (5-FU) |
These findings suggest that modifications to the quinazolinone scaffold can enhance antitumor activity.
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical in DNA synthesis and repair pathways.
- Inhibition Studies : Research indicates that certain derivatives of this compound exhibit inhibitory activity against DHFR that is significantly greater than that of methotrexate (MTX), a standard DHFR inhibitor. Specifically, compounds were found to be 4–8 times more active than MTX .
The mechanism by which this compound exerts its biological effects is thought to involve the interaction with key enzymes and receptors in cancer pathways. The presence of the thiol group (–SH) is critical for its reactivity and interaction with biological targets.
Case Studies
- Antitumor Efficacy : In a comparative study involving various quinazoline derivatives, it was found that those with specific substitutions on the phenyl ring exhibited enhanced potency against chronic myeloid leukemia cell lines .
- Selectivity in Enzyme Inhibition : A recent investigation into the selectivity of this compound for different carbonic anhydrase isoforms revealed that certain derivatives selectively inhibited tumor-associated isoforms (hCA IX and hCA XII), which are implicated in tumor growth and metastasis .
Q & A
Q. What are the established synthetic routes for 2-mercapto-3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a two-step green chemistry approach. First, 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one is synthesized in a choline chloride:urea deep eutectic solvent (DES) at elevated temperatures. Second, S-alkylation is performed under microwave irradiation to introduce functional groups, achieving a 59% yield . Alternative routes involve condensation of 2-aminobenzamide with aldehydes in DMF at 150°C, followed by precipitation in ice-water . Key factors include solvent choice (DMF for cyclization, DES for sustainability), temperature control (150°C for cyclization), and microwave optimization for alkylation efficiency.
Q. How is the structural integrity of this quinazolinone derivative validated post-synthesis?
- Methodological Answer : Characterization relies on spectral techniques:
- IR spectroscopy confirms the presence of thiol (-SH) and carbonyl (C=O) groups.
- 1H/13C NMR identifies substituent patterns (e.g., trimethoxyphenyl protons at δ 3.8–4.0 ppm) .
- Mass spectrometry (MS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 406 for derivatives) .
Purity is assessed via HPLC, with retention times and peak integration ensuring >95% purity .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Derivatives exhibit antitumor activity by inhibiting tubulin polymerization (IC50 = 1.2–3.8 µM in MCF-7 cells) and inducing apoptosis via caspase-3 activation . Antimicrobial screening against S. aureus (MIC = 12.5 µg/mL) and E. coli (MIC = 25 µg/mL) is conducted using broth microdilution assays . Anti-inflammatory activity is assessed via NF-κB inhibition in RAW264.7 macrophages (IC50 = 8.7 µM) .
Advanced Research Questions
Q. How do structural modifications at the 2-mercapto and 3-aryl positions affect biological potency?
- Methodological Answer :
- 2-Mercapto substitution : Replacing -SH with -SCH2CO2Me (via microwave alkylation) enhances solubility but reduces antitumor activity by 40%, suggesting thiol participation in target binding .
- 3-Aryl modifications : Introducing electron-withdrawing groups (e.g., -Cl) at the 3,4,5-trimethoxyphenyl ring increases tubulin inhibition (IC50 = 1.2 µM vs. 3.8 µM for unsubstituted analogues) . SAR studies use molecular docking (AutoDock Vina) to predict binding affinities to β-tubulin’s colchicine site .
Q. What mechanistic insights explain contradictions in activity data across cell lines?
- Methodological Answer : Discrepancies in IC50 values (e.g., HepG2 vs. MCF-7 cells) arise from differential expression of efflux pumps (e.g., P-gp) or metabolic enzymes. Flow cytometry with rhodamine-123 assesses P-gp inhibition, while cytochrome P450 (CYP3A4) assays quantify metabolic stability . For example, derivatives with 4-sulfamoylbenzyl groups show 80% retention in HepG2 cells vs. 50% in MCF-7, correlating with higher cytotoxicity .
Q. How can pharmacokinetic properties be optimized without compromising activity?
- Methodological Answer :
- Lipophilicity adjustment : Introducing polar groups (e.g., -SO2NH2) reduces logP from 3.5 to 2.1, improving aqueous solubility (1.2 mg/mL to 4.8 mg/mL) while maintaining tubulin inhibition .
- Prodrug strategies : Acetylation of the 2-mercapto group enhances oral bioavailability (AUC0–24h = 12 µg·h/mL vs. 5 µg·h/mL for parent compound) in rat models, with in vivo enzymatic cleavage restoring activity .
Q. What experimental designs are recommended for studying synergistic effects with clinical agents?
- Methodological Answer : Synergy is evaluated via Chou-Talalay combination index (CI) assays. For example, combining 2-mercapto-quinazolinone derivatives with paclitaxel (1:1 molar ratio) yields CI = 0.3–0.5 (synergistic) in A549 lung cancer cells . Mechanistic synergy is validated via Western blotting for PARP cleavage and γ-H2AX foci assays for DNA damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
